4-Hydroxy-3-isopropylbenzonitrile

Vue d'ensemble

Description

4-Hydroxy-3-isopropylbenzonitrile is a chemical compound that is part of a broader class of organic compounds known as benzonitriles. These compounds contain a benzene ring attached to a nitrile group (CN) and can have various substituents that modify their chemical properties. While the specific compound this compound is not directly studied in the provided papers, related compounds such as 4-hydroxybenzonitrile and its derivatives have been extensively researched. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds .

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, a one-pot synthesis method for 3,5-dimethyl-4-hydroxybenzonitrile has been developed, which starts from 3,5-dimethyl-4-hydroxybenzaldehyde and uses hydroxylamine hydrochloride in solvents like DMF to achieve high yields and purity . Similarly, multicyclic poly(benzonitrile ether)s have been synthesized from silylated 1,1,1-tris(4-hydroxyphenyl)ethane and difluorobenzonitriles, demonstrating the versatility of benzonitrile derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial in determining their physical and chemical properties. X-ray diffraction analysis has been used to determine the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound, revealing an orthorhombic crystal system and specific hydrogen bonding patterns . This type of analysis is essential for understanding the structural characteristics of benzonitrile derivatives, which can influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Benzonitrile derivatives undergo various chemical reactions that can alter their structure and function. For example, the conversion of 4-hydroxybenzonitrile into its oxyanion form has been studied, showing significant spectral changes in the IR spectra and alterations in the electronic structure of the molecule . Additionally, the synthesis of new derivatives of 2-amino-4-hydroxybenzonitrile and their herbicidal properties have been explored, indicating the potential for these compounds in agricultural applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure and the nature of their substituents. Studies have shown that the introduction of halogen atoms or aliphatic ring systems can significantly affect the liquid-crystal transition temperatures of these compounds . Moreover, polymorphism and pseudopolymorphism in co-crystals of benzonitrile derivatives have been observed, which can impact their solubility and stability .

Applications De Recherche Scientifique

Conversion into Oxyanions

4-Hydroxybenzonitriles, including variants like 4-Hydroxy-3-isopropylbenzonitrile, can be converted into oxyanions. This process has been studied using infrared spectra and theoretical calculations, revealing significant structural and electronic changes upon deprotonation. Such transformations are crucial in understanding the chemical behavior and potential applications of these compounds (Georgieva, Angelova, & Binev, 2004).

MALDI Matrix for Biomolecule Analysis

The compound 4-hydroxy-3-nitrobenzonitrile, a closely related variant, has been identified as an effective matrix for Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It is particularly useful for analyzing small molecules like peptides and proteins, offering a clean background in low mass range and strong UV absorption properties. This implies potential applications of this compound in similar analytical settings (Gu et al., 2021).

Synthesis of Specific Chemicals

Herbicide Resistance in Transgenic Plants

4-Hydroxybenzonitriles have been studied for their role in conferring herbicide resistance. A gene encoding a specific nitrilase that converts bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) to a less toxic metabolite has been identified. This discovery suggests the potential for this compound to be involved in developing herbicide-resistant transgenic plants (Stalker, Mcbride, & Malyj, 1988).

Safety and Hazards

While specific safety data for 4-Hydroxy-3-isopropylbenzonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

The future directions for 4-Hydroxy-3-isopropylbenzonitrile could involve its use in research and development, scale-up manufacturing, custom synthesis, and as a component in pre-packaged inventories . It could also be used in the synthesis of new materials and the establishment of structure–function relationships .

Propriétés

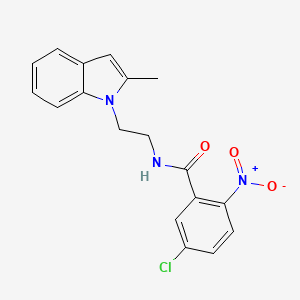

IUPAC Name |

4-hydroxy-3-propan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYWJKNWORGPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

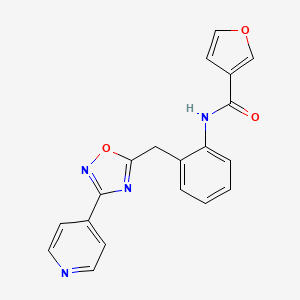

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

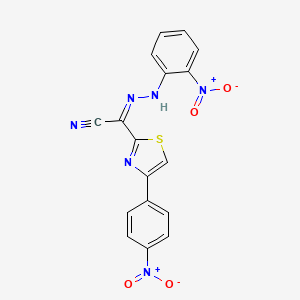

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

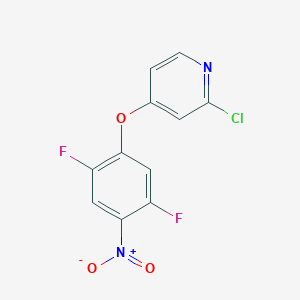

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

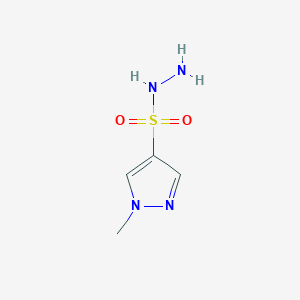

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)